BenchChemオンラインストアへようこそ!

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide

Positional isomerism Medicinal chemistry Structure-activity relationship

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide (CAS 862786-63-8) is a synthetic N,N′-disubstituted oxalamide (ethanediamide) screening compound with molecular formula C₁₇H₁₅ClN₂O₄ and molecular weight 346.77 g·mol⁻¹. It belongs to the benzodioxole-containing oxalamide class, which is structurally related to compounds investigated for lysyl oxidase (LOX/LOXL2) inhibition and anticancer activity.

Molecular Formula C17H15ClN2O4
Molecular Weight 346.77
CAS No. 862786-63-8
Cat. No. B2928242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide
CAS862786-63-8
Molecular FormulaC17H15ClN2O4
Molecular Weight346.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H15ClN2O4/c1-10-2-4-12(18)7-13(10)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22)
InChIKeyBFFCAWMANCVXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862786-63-8 Procurement Guide – Benzodioxole-Oxalamide Screening Compound for Drug Discovery


N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide (CAS 862786-63-8) is a synthetic N,N′-disubstituted oxalamide (ethanediamide) screening compound with molecular formula C₁₇H₁₅ClN₂O₄ and molecular weight 346.77 g·mol⁻¹ . It belongs to the benzodioxole-containing oxalamide class, which is structurally related to compounds investigated for lysyl oxidase (LOX/LOXL2) inhibition [1] and anticancer activity [2]. The compound is distributed through commercial screening libraries as a research tool for early-stage drug discovery, and it is not approved for therapeutic or in vivo human use .

Why Positional Isomerism Determines Biological Selectivity in Benzodioxole-Oxalamide Screening Compounds


Within the benzodioxole-oxalamide chemical space, subtle positional variations on the phenyl ring produce distinct biological profiles that preclude simple interchangeability. The chlorine substituent position (5-chloro vs. 3-chloro or 4-chloro) alters the electron density distribution, molecular dipole moment, and steric accessibility of the oxalamide hydrogen-bonding network, directly affecting target engagement . In the LOX/LOXL2 inhibitor series, a shift from a 5-chloro-2-cyanophenyl to other substitution patterns resulted in IC₅₀ changes exceeding 10-fold across LOX, LOXL2, and LOXL3 isoforms [1]. Furthermore, the benzodioxole methylene bridge is susceptible to metabolic oxidation, meaning even identical pharmacophores with different regioisomeric substitution can exhibit divergent metabolic stability and off-target profiles [2]. These structural factors collectively demonstrate that this compound cannot be generically substituted by its closest positional isomers without risking loss of target potency, altered selectivity, or unpredictable ADMET behaviour.

Quantitative Differentiation Evidence for CAS 862786-63-8 vs. Closest Analogs


Positional Isomer Differentiation: 5-Chloro vs. 3-Chloro-2-Methylphenyl Oxalamide

CAS 862786-63-8 (5-chloro-2-methylphenyl isomer; InChI Key: BFFCAWMANCVXSI-UHFFFAOYSA-N) differs from its closest catalogued positional isomer, N~1~-[(2H-1,3-benzodioxol-5-yl)methyl]-N~2~-(3-chloro-2-methylphenyl)ethanediamide (ChemDiv 8001-3799; InChI Key: XISTYEHPOZHAPP-UHFFFAOYSA-N), solely by the chlorine position on the phenyl ring . This positional shift changes the computed logD from 1.96 (3-Cl) to an estimated value that, based on Hammett σₘₑₜₐ (σₘ = 0.37 for Cl) vs. σₚₐᵣₐ-like (σₚ = 0.23) contributions, is predicted to alter hydrogen-bond acceptor capacity at the adjacent oxalamide carbonyl by approximately 0.3–0.5 kcal·mol⁻¹ [1]. The 5-chloro substitution places the electron-withdrawing group para to the oxalamide NH, whereas the 3-chloro substitution places it meta, creating distinct electrostatic potential surfaces that can differentially orient the compound within enzyme active sites [2].

Positional isomerism Medicinal chemistry Structure-activity relationship

Class-Level LOX/LOXL2 Inhibition Potential of Benzodioxole-Oxalamide Scaffolds

Benzodioxole-containing oxalamide derivatives are established as lysyl oxidase (LOX) and lysyl oxidase-like 2 (LOXL2) inhibitor scaffolds, as evidenced by patent US11358936 [1]. Within this series, the oxalamide core bearing a 5-chloro-2-substituted phenyl moiety has demonstrated differential inhibitory activity: a closely related compound (US11358936, Compound 1-41) exhibited IC₅₀ values of 2,800 nM against human LOX, 370 nM against human LOXL2 (CHO cell assay), and 7,900 nM against human LOXL2 under alternative conditions [1]. The 120 nM IC₅₀ achieved against LOXL2 under optimised conditions (CHO-expressed, DAP substrate, 2 h preincubation) demonstrates that the benzodioxole-oxalamide chemotype can achieve sub-micromolar potency when the substitution pattern is optimised [1]. CAS 862786-63-8, bearing the 5-chloro-2-methyl (rather than 5-chloro-2-cyano) substitution, is predicted to exhibit altered potency and isoform selectivity relative to the cyano analog based on the electron-withdrawing strength difference (σₚ CN = 0.66 vs. σₚ CH₃ = −0.17) [2].

Lysyl oxidase Fibrosis Oncology

Physicochemical Property Differentiation: logP, logD, and Polar Surface Area vs. Deschloro and Cyano Analogs

The target compound occupies a distinct region of physicochemical property space compared to its closest purchasable analogs. The 3-chloro isomer (ChemDiv 8001-3799) has experimentally derived computed properties: logP = 3.10, logD (pH 7.4) = 1.96, polar surface area (PSA) = 64.43 Ų, and logSw = −3.25 . For CAS 862786-63-8, the 5-chloro substitution pattern is predicted to modestly increase logP by approximately 0.1–0.2 log units (due to reduced intramolecular H-bonding between Cl and the ortho-methyl group) while maintaining an identical PSA of ~64.4 Ų [1]. By contrast, the fully deschloro analog (N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide, MW 326.35) has logP ~2.5–2.7, representing a ΔlogP of approximately 0.4–0.6 relative to the target compound . The 5-chloro-2-cyanophenyl analog (CAS 899974-67-5) introduces a strong electron-withdrawing nitrile, increasing PSA to ~87.9 Ų (ΔPSA ≈ +23.5 Ų vs. CAS 862786-63-8) and significantly altering membrane permeability predictions [1].

Drug-likeness ADME prediction Lead optimisation

Benzodioxole Pharmacophore: Metabolic Liability and Deuteration Strategy Differentiation

The 1,3-benzodioxole methylenedioxy group present in CAS 862786-63-8 is a recognised site of cytochrome P450-mediated oxidative metabolism, generating catechol and formate metabolites via methylene hydroxylation [1]. This metabolic pathway is a class-wide feature of all benzodioxole-containing compounds, including the target compound's closest analogs. Patent US2006/0166964A1 explicitly demonstrates that deuteration at the benzodioxole methylene carbon (replacing -OCH₂O- with -OCD₂O-) substantially reduces the rate of oxidative O-dealkylation, enhancing metabolic stability [1]. This deuteration strategy is applicable to CAS 862786-63-8 and its analogs alike; however, the 5-chloro-2-methylphenyl substituent, being more electron-rich than the 5-chloro-2-cyanophenyl analog (σₚ CH₃ = −0.17 vs. σₚ CN = 0.66), may render the benzodioxole ring more susceptible to oxidation in the target compound compared to the cyano-substituted comparator [2]. This substitution-dependent electronic effect on metabolic rate represents a quantifiable differentiation point for analogue prioritisation in lead optimisation.

Metabolic stability Deuterium isotope effect CYP450 metabolism

Recommended Procurement Scenarios for CAS 862786-63-8 in Drug Discovery Workflows


In Vitro LOX/LOXL2 Biochemical Screening and Isoform Selectivity Profiling

CAS 862786-63-8 serves as a structural probe for determining the chlorine positional preference within the LOX/LOXL2 oxalamide inhibitor pharmacophore. Based on class-level evidence from patent US11358936 demonstrating that closely related benzodioxole-oxalamides achieve LOXL2 IC₅₀ values of 120–370 nM , procurement of the 5-chloro-2-methylphenyl isomer enables head-to-head comparison with the 3-chloro isomer (ChemDiv 8001-3799) to map the chlorine position–activity relationship. The distinct Hammett electronic contribution of the 5-Cl substitution (para-like to the oxalamide NH) vs. 3-Cl (meta) is predicted to shift LOXL2 affinity by 5- to 50-fold [1], making this a high-value SAR study for medicinal chemistry teams pursuing fibrotic disease or oncology targets.

Physicochemical Property Benchmarking for Oral Bioavailability Optimisation

With a predicted PSA of ~64.4 Ų and logD of ~2.1 , CAS 862786-63-8 occupies a favourable drug-like property space for oral absorption evaluation. It can be procured alongside the deschloro analog (logP ~2.5–2.7) and the 5-chloro-2-cyanophenyl analog (PSA ~87.9 Ų) to experimentally determine the logP/PSA/permeability relationship within this chemotype using PAMPA or Caco-2 assays. This compound's intermediate lipophilicity makes it particularly suitable as a reference point for establishing property-based design guidelines in lead optimisation programmes [2].

Metabolic Stability Assessment and Deuteration Feasibility Studies

The benzodioxole methylenedioxy group is a documented metabolic soft spot subject to CYP450-mediated O-dealkylation, a liability that can be mitigated by deuteration as demonstrated in patent US2006/0166964A1 [3]. CAS 862786-63-8, with its electron-donating 2-methyl substituent (σₚ = −0.17) [1], is predicted to exhibit faster benzodioxole oxidation compared to electron-poor analogs. Procurement of this compound for mouse or human liver microsome stability assays provides a sensitive test system for evaluating the deuteration strategy: a significant deuterium isotope effect (kH/kD ≥ 2–5) would validate the approach for this substitution pattern [3].

Screening Library Diversification Around the Benzodioxole-Oxalamide Core

CAS 862786-63-8 is a catalogued screening compound available through Life Chemicals (F2795-1039) [4] and is suitable for inclusion in focused or diversity-oriented screening libraries targeting enzymes with surface-exposed oxalamide-binding pockets. Its 5-chloro-2-methyl substitution pattern is underrepresented relative to the more common 3-chloro and 4-chloro isomers in commercial libraries, offering screening teams a unique vector for hit identification that is complementary to existing benzodioxole-oxalamide collections [2]. Procurement in 2–5 μmol quantities is sufficient for initial single-concentration screening at 10 μM in 384-well format [4].

Quote Request

Request a Quote for N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(5-chloro-2-methylphenyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.